
Ethyl 4H-1,2,4-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4H-1,2,4-triazole-4-carboxylate is a heterocyclic organic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4H-1,2,4-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with formamide, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst presence to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced forms such as alcohols or amines.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4H-1,2,4-triazole-4-carboxylate has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It serves as a precursor in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 4H-1,2,4-triazole-4-carboxylate exerts its effects depends on its application:
Molecular Targets: It can interact with enzymes, altering their activity by binding to active sites or allosteric sites.
Pathways Involved: In medicinal chemistry, it may interfere with metabolic pathways of pathogens, leading to their inhibition or death. In materials science, its reactivity can be harnessed to create cross-linked polymers or other advanced materials.
Comparison with Similar Compounds
Ethyl 4H-1,2,4-triazole-4-carboxylate can be compared with other triazole derivatives such as:
- Ethyl 1H-1,2,4-triazole-3-carboxylate
- Mthis compound
- Ethyl 5-methyl-2H-1,2,4-triazole-3-carboxylate
Uniqueness:
- Structural Differences: The position of substituents on the triazole ring can significantly affect the compound’s reactivity and applications.
- Reactivity: this compound may exhibit different reactivity patterns compared to its analogs, making it suitable for specific applications where others may not be as effective.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
ethyl 1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)8-3-6-7-4-8/h3-4H,2H2,1H3 |
InChI Key |
SWJCLQZXQNTAPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


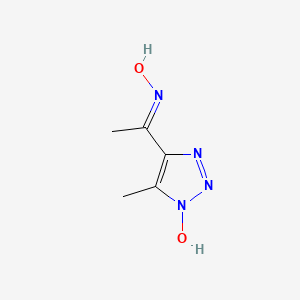
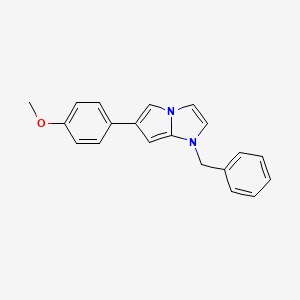

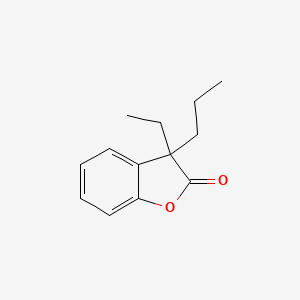

![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)
![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)
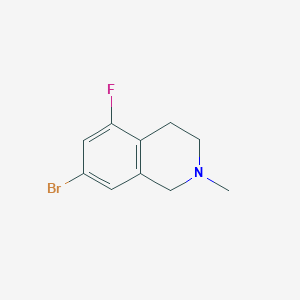
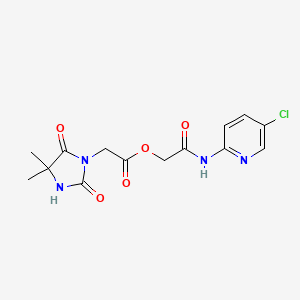
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
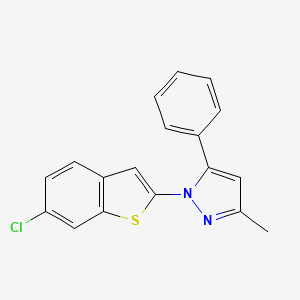


![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
